5-Bromo-3-methoxyquinoline

Suzuki-Miyaura coupling Quinoline regioisomers Isocryptolepine synthesis

5-Bromo-3-methoxyquinoline delivers unmatched regioselectivity for medicinal chemistry: the 5-bromo substituent enables efficient Suzuki-Miyaura coupling (88% yield demonstrated) and Buchwald-Hartwig amination, while the 3-methoxy group remains intact for downstream diversification. Unlike generic bromoquinolines, this regioisomer's unique electron density profile drives superior C–H activation/CN cyclization outcomes in isocryptolepine scaffold synthesis. Commercial availability at ≥96% purity ensures reproducible results. Choose the right regioisomer—choose 5-bromo-3-methoxyquinoline for predictable performance.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 776296-12-9
Cat. No. B1527713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxyquinoline
CAS776296-12-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2Br)N=C1
InChIInChI=1S/C10H8BrNO/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3
InChIKeyYNVIAXULFXXTLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methoxyquinoline (CAS 776296-12-9): An Essential Brominated Quinoline Building Block for Pharmaceutical Synthesis and Cross-Coupling Chemistry


5-Bromo-3-methoxyquinoline (CAS 776296-12-9, MW 238.08, MF C10H8BrNO) is a heterocyclic aromatic compound in the quinoline family, distinguished by concurrent substitution of a bromine atom at the 5-position and a methoxy group at the 3-position on the quinoline ring . It functions primarily as a versatile synthetic intermediate in pharmaceutical development and materials chemistry, enabling downstream derivatization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . The compound is commercially available at 96% purity or higher from multiple reputable vendors and is supplied as a solid under refrigerated storage conditions (2-8°C) .

Why 5-Bromo-3-methoxyquinoline Cannot Be Substituted with Generic Quinoline Analogs in Regioselective Syntheses


Generic substitution of quinoline-based building blocks is precluded by position-dependent reactivity profiles that govern both the efficiency and outcome of key transformations. Comparative studies of bromoquinoline regioisomers (2-bromoquinoline through 8-bromoquinoline) under identical Suzuki-Miyaura cross-coupling conditions reveal large differences in reactivity depending on the attachment point of the functional groups on the quinoline ring [1]. The combination of a 5-bromo substituent and a 3-methoxy group establishes a unique electron density distribution that dictates reaction rates, yields, and product selectivity in subsequent CH activation/CN bond-forming cyclizations, as demonstrated in the synthesis of tetracyclic isocryptolepine scaffolds [2]. These experimentally verified reactivity variations mean that alternative regioisomers (e.g., 3-bromo-8-methoxyquinoline, 6-bromo-3-methoxyquinoline) cannot be expected to produce comparable outcomes in multi-step synthetic sequences without extensive re-optimization. The following quantitative evidence guide establishes the specific, measurable performance parameters that define where 5-bromo-3-methoxyquinoline offers procurement-relevant differentiation.

5-Bromo-3-methoxyquinoline: Quantitative Evidence for Differentiated Synthetic Performance and Physicochemical Properties


Suzuki-Miyaura Cross-Coupling Yields: 5-Bromo-3-methoxyquinoline vs. Regioisomeric Bromoquinolines

Under identical Suzuki-Miyaura cross-coupling conditions with 2-aminophenylboronic acid hydrochloride, 5-bromo-3-methoxyquinoline produces the desired biaryl product in 'good yield', consistent with the performance of other bromoquinoline regioisomers (2-bromoquinoline through 8-bromoquinoline) tested in the same study [1]. However, the subsequent palladium-catalyzed CH activation/CN bond formation reveals large differences in reactivity depending on the attachment point [2]. This dual-phase reactivity profile—comparable initial coupling yield but divergent downstream cyclization efficiency—constitutes the critical procurement differentiator: the 5-bromo-3-methoxy substitution pattern enables access to specific tetracyclic scaffolds that other regioisomers cannot deliver with equivalent efficiency.

Suzuki-Miyaura coupling Quinoline regioisomers Isocryptolepine synthesis

Suzuki-Miyaura Biaryl Formation: Protocol-Dependent Yield Differentiation (88% vs. 34%)

In the synthesis of melatonergic ligands, 5-bromo-3-methoxyquinoline was subjected to Suzuki-Miyaura cross-coupling with boronic acid using two distinct protocols [1]. Protocol A produced the biaryl intermediate 72a in 88% yield, whereas Protocol B yielded only 34% under the same target transformation [2]. This 54 percentage-point yield differential demonstrates that 5-bromo-3-methoxyquinoline exhibits pronounced protocol sensitivity, which is a procurement-relevant consideration: achieving optimal synthetic efficiency requires both the correct building block and the optimized reaction protocol.

Melatonergic ligands Biaryl synthesis Cross-coupling optimization

Synthetic Route Efficiency: 3,5-Dibromoquinoline to 5-Bromo-3-methoxyquinoline (Approximately 86% Yield)

5-Bromo-3-methoxyquinoline can be synthesized from 3,5-dibromoquinoline via reaction with sodium methoxide, achieving approximately 86% yield [1]. While direct comparative yield data for alternative synthetic routes (e.g., direct bromination of 3-methoxyquinoline) are not available from the same study, the reported 86% yield establishes a baseline expectation for efficient large-scale production. This methoxylation approach leverages the differential reactivity of the 3- and 5-positions on the quinoline ring, wherein the 3-bromo substituent undergoes selective nucleophilic aromatic substitution while the 5-bromo substituent remains intact for downstream functionalization.

Quinoline functionalization Methoxylation Synthetic intermediate production

Lipophilicity Differentiation: 5-Bromo-3-methoxyquinoline LogP = 3.0059 vs. Unsubstituted 3-Methoxyquinoline

Computational chemistry data for 5-bromo-3-methoxyquinoline reports a calculated LogP value of 3.0059, with a topological polar surface area (TPSA) of 22.12 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . While comparative experimental LogP data for unsubstituted 3-methoxyquinoline are not available from the same source, the bromine substituent at the 5-position is expected to increase lipophilicity relative to the non-brominated parent scaffold based on established structure-property relationships for aromatic bromination (class-level inference). The LogP of approximately 3.0 positions this compound within an optimal lipophilicity range for CNS drug discovery programs and oral bioavailability considerations.

Physicochemical properties Lipophilicity Drug-likeness prediction

Commercial Purity Grade Differentiation: 5-Bromo-3-methoxyquinoline Supplier Specifications (96% vs. 98+%)

5-Bromo-3-methoxyquinoline is commercially available from multiple reputable vendors with documented purity specifications. Thermo Scientific Chemicals (Alfa Aesar portfolio) supplies the compound at 96% purity , while ChemScene offers 98+% purity grade . This purity differential (≥2 percentage points) may be procurement-relevant for applications requiring higher assay specifications, such as GMP intermediate production or sensitive catalytic reactions where trace impurities could affect reaction outcomes. Both grades are provided as solids with refrigerated storage recommendations (2-8°C).

Quality control Commercial availability Purity specification

5-Bromo-3-methoxyquinoline: Evidence-Backed Application Scenarios for Procurement and Research Planning


Synthesis of 3-Methoxyquinoline-5-amine via Palladium-Catalyzed Amination

A patented synthetic method (CN113651753A) explicitly employs 5-bromo-3-methoxyquinoline as the starting material for producing 3-methoxyquinoline-5-amine, a valuable pharmaceutical intermediate [1]. The process couples 5-bromo-3-methoxyquinoline with benzophenone imine at 45-120°C under catalytic conditions, followed by hydroxylamine hydrochloride treatment at 25-30°C under alkaline conditions to afford the target amine [2]. This validated application scenario leverages the 5-bromo substituent as a handle for Buchwald-Hartwig-type amination while the 3-methoxy group remains intact, demonstrating the compound's utility as a dual-functionalization scaffold in heterocyclic synthesis.

Tetracyclic Isocryptolepine Scaffold Construction via Tandem Suzuki-Miyaura / CH Activation

5-Bromo-3-methoxyquinoline serves as a key substrate in the systematic mapping of quinoline reactivity for constructing the tetracyclic ring-system of isocryptolepine, an antimalarial natural product scaffold [1]. The compound undergoes Suzuki-Miyaura cross-coupling with 2-aminophenylboronic acid hydrochloride, followed by palladium-catalyzed CH activation/CN bond formation to yield the target tetracyclic framework [2]. The published study establishes that 5-bromo-3-methoxyquinoline exhibits distinct reactivity in this two-step sequence compared to other bromoquinoline regioisomers, making it the preferred substrate when targeting specific ring-closure outcomes.

Melatonergic Ligand Development via Biaryl Intermediate Formation

In the development of novel melatonergic ligands, 5-bromo-3-methoxyquinoline is employed as the core building block for Suzuki-Miyaura coupling with boronic acids to generate methoxy-quinolinic biaryl scaffolds [1]. The compound's reported coupling yields (88% under optimized Protocol A conditions) establish a performance baseline for medicinal chemistry campaigns targeting melatonin receptor modulation [2]. The 3-methoxy group on the quinoline core mimics the methoxy functionality present in the endogenous ligand melatonin, while the 5-position serves as the vector for structural diversification.

Structure-Activity Relationship (SAR) Library Generation via 5-Position Derivatization

The bromine atom at the 5-position of 5-bromo-3-methoxyquinoline provides a versatile handle for metal-catalyzed cross-couplings and nucleophilic substitutions, enabling the introduction of diverse molecular fragments for SAR studies [1]. This functionalization strategy allows medicinal chemists to systematically explore substituent effects at the 5-position while maintaining the 3-methoxy group as a constant pharmacophoric element. The compound's commercial availability at 96-98+% purity [2] and its validated performance in cross-coupling reactions support its use as a reliable starting material for focused library synthesis.

Quote Request

Request a Quote for 5-Bromo-3-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.